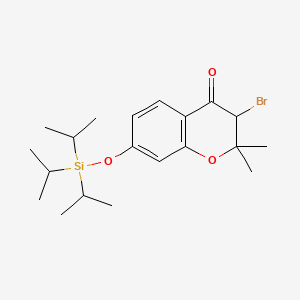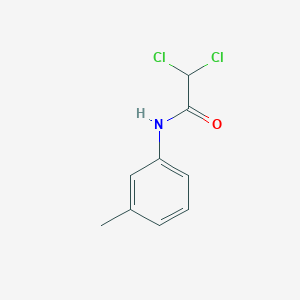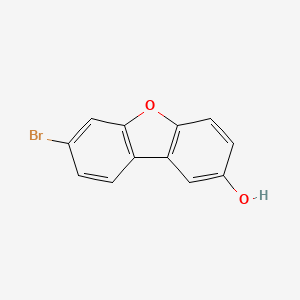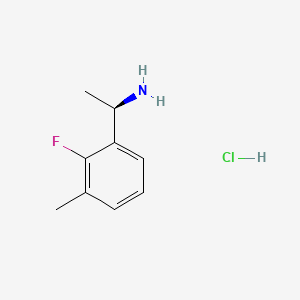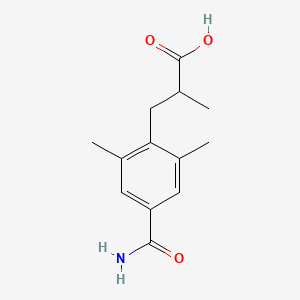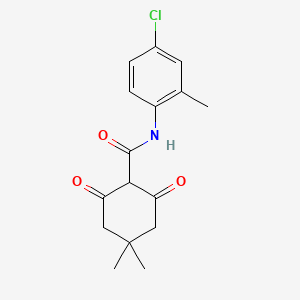
N-(4-chloro-2-methylphenyl)-4,4-dimethyl-2,6-dioxocyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methyl-phenyl)-4,4-dimethyl-2,6-dioxo-cyclohexane-1-carboxamide is a complex organic compound with a unique structure that includes a chlorinated aromatic ring and a cyclohexane ring with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methyl-phenyl)-4,4-dimethyl-2,6-dioxo-cyclohexane-1-carboxamide typically involves multiple steps, starting with the preparation of the chlorinated aromatic precursor. One common method involves the nitration of 4-chloro-2-methylphenol, followed by reduction to obtain the corresponding amine . This amine is then reacted with a suitable carboxylic acid derivative under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-chloro-2-methyl-phenyl)-4,4-dimethyl-2,6-dioxo-cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl groups in the cyclohexane ring can be reduced to alcohols.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic ring may yield chlorinated quinones, while reduction of the carbonyl groups may yield cyclohexanol derivatives.
Applications De Recherche Scientifique
N-(4-chloro-2-methyl-phenyl)-4,4-dimethyl-2,6-dioxo-cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2-methyl-phenyl)-4,4-dimethyl-2,6-dioxo-cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-methylphenol: A precursor in the synthesis of the target compound.
4-Chloro-3-methylphenol: A structurally similar compound with different substitution patterns.
3-Chloro-2-methylphenol: Another isomer with potential differences in reactivity and properties.
Uniqueness
N-(4-chloro-2-methyl-phenyl)-4,4-dimethyl-2,6-dioxo-cyclohexane-1-carboxamide is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
51488-06-3 |
|---|---|
Formule moléculaire |
C16H18ClNO3 |
Poids moléculaire |
307.77 g/mol |
Nom IUPAC |
N-(4-chloro-2-methylphenyl)-4,4-dimethyl-2,6-dioxocyclohexane-1-carboxamide |
InChI |
InChI=1S/C16H18ClNO3/c1-9-6-10(17)4-5-11(9)18-15(21)14-12(19)7-16(2,3)8-13(14)20/h4-6,14H,7-8H2,1-3H3,(H,18,21) |
Clé InChI |
CCVJWWKWOFAJTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)NC(=O)C2C(=O)CC(CC2=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B14008438.png)
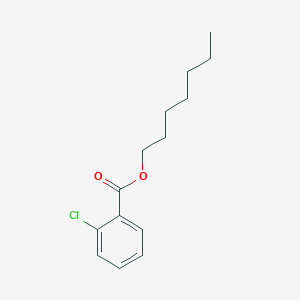
![3-[5-(4-Chloro-2-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14008463.png)
![N'-[1-(2-Quinolinyl)ethyl]-1-pyrrolidinecarbothiohydrazide](/img/structure/B14008464.png)
![3-[1,3,3-Tris(2-cyanoethyl)-5-methyl-2-oxocyclohexyl]propanenitrile](/img/structure/B14008471.png)
![2-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B14008477.png)

![8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B14008489.png)
